molecular formula C13H13ClFNO2 B6238896 tert-butyl 2-chloro-5-fluoro-1H-indole-1-carboxylate CAS No. 1881328-06-8

tert-butyl 2-chloro-5-fluoro-1H-indole-1-carboxylate

Cat. No.: B6238896
CAS No.: 1881328-06-8
M. Wt: 269.7
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Description

tert-Butyl 2-chloro-5-fluoro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, a chlorine atom at the 2-position, and a fluorine atom at the 5-position of the indole ring. These substitutions confer unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-5-fluoro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of Chlorine and Fluorine: Halogenation reactions are employed to introduce chlorine and fluorine atoms at specific positions on the indole ring. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.

    Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be applied to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

    Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted indoles can be obtained.

    Oxidation Products: Oxidized derivatives of the indole ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology:

    Biological Probes: Used in the development of probes for studying biological systems.

    Drug Discovery: Investigated for potential pharmacological activities, including anticancer and antimicrobial properties.

Medicine:

    Therapeutic Agents: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: Applications in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-5-fluoro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity to these targets. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 5-bromo-1H-indole-1-carboxylate

Comparison:

  • tert-Butyl 1-indolecarboxylate: Lacks the chlorine and fluorine substitutions, resulting in different chemical and biological properties.
  • tert-Butyl 5-bromo-1H-indole-1-carboxylate: Contains a bromine atom instead of chlorine and fluorine, leading to variations in reactivity and potential applications.

Uniqueness: The unique combination of tert-butyl ester, chlorine, and fluorine in tert-butyl 2-chloro-5-fluoro-1H-indole-1-carboxylate imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

1881328-06-8

Molecular Formula

C13H13ClFNO2

Molecular Weight

269.7

Purity

95

Origin of Product

United States

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